molecular formula C11H15N B13322884 7-propyl-2,3-dihydro-1H-indole

7-propyl-2,3-dihydro-1H-indole

Cat. No.: B13322884
M. Wt: 161.24 g/mol
InChI Key: VICHOGVZARRRJW-UHFFFAOYSA-N
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Description

7-propyl-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-propyl-2,3-dihydro-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . Another method includes the use of methanesulfonic acid under reflux in methanol to yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-propyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, oxo derivatives, and dihydro derivatives, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

7-propyl-2,3-dihydro-1H-indole has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 7-propyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the indole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-propyl-2,3-dihydro-1H-indole is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

7-propyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C11H15N/c1-2-4-9-5-3-6-10-7-8-12-11(9)10/h3,5-6,12H,2,4,7-8H2,1H3

InChI Key

VICHOGVZARRRJW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=CC2=C1NCC2

Origin of Product

United States

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